TFA-aa-dU - 115794-55-3

TFA-aa-dU

Catalog Number: EVT-1178170
CAS Number: 115794-55-3
Molecular Formula: C14H16F3N3O6
Molecular Weight: 379.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitochondrial transcription factor A (TFAM) is a pivotal protein in the regulation of mitochondrial DNA (mtDNA) metabolism, playing a central role in the maintenance, expression, and transmission of mtDNA. TFAM belongs to the high-mobility group (HMG) superfamily and is involved in various cellular processes, including mtDNA replication and transcription, as well as the compaction of mtDNA which is essential for proper mitochondrial function23. The post-translational modifications of TFAM, such as acetylation and phosphorylation, have been shown to regulate its interactions with DNA and influence its stability and function within the mitochondria34.

Applications in Various Fields

Cancer Research

In the context of cancer research, specifically nasopharyngeal carcinoma, TFAP2A, a transcription factor that regulates a variety of cell processes, has been found to be highly expressed in tumor tissue specimens. Its overexpression is significantly correlated with the hypoxia-inducible factor-1α (HIF-1α) expression and is associated with advanced tumor stage, local invasion, clinical progression, and poor prognosis. The study suggests that targeting the TFAP2A-HIF-1α-mediated VEGF/PEDF signaling pathway could be a potential therapeutic approach for treating nasopharyngeal carcinoma1.

Mitochondrial Biology

In mitochondrial biology, the manipulation of TFAM expression levels has been shown to modify the mode of mtDNA replication in cultured human cells. This has implications for understanding the mechanistic relationship between different classes of mtDNA replication intermediates and the overall mtDNA metabolism2. The post-translational modifications of TFAM, such as acetylation and phosphorylation, provide insights into the fine-tuning of mtDNA dynamics and the potential regulation of mitochondrial transcription3.

Molecular Medicine

From a molecular medicine perspective, the phosphorylation and subsequent degradation of TFAM by the Lon protease suggest a mechanism for the rapid fine-tuning of TFAM function and abundance in mitochondria. This has implications for diseases associated with mtDNA deficits, as modulating TFAM levels could potentially upregulate mtDNA content and improve mitochondrial function4.

Source and Classification

Trifluoroacetic acid is classified as a carboxylic acid with the chemical formula C2F3O2H\text{C}_2\text{F}_3\text{O}_2\text{H}. It is widely used in organic synthesis due to its strong acidity and ability to stabilize reactive intermediates. The amino acids incorporated into TFA-aa-dU can vary, allowing for diverse applications in peptide synthesis. Deoxyuridine, a nucleoside that forms part of DNA, contributes to the compound's utility in nucleic acid chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of TFA-aa-dU typically involves several steps:

  1. Protection of Functional Groups: Amino acids are often protected to prevent unwanted reactions during synthesis. Common protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
  2. Coupling Reaction: The protected amino acid is coupled with deoxyuridine using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Dicyclohexylcarbodiimide) to facilitate the formation of the peptide bond.
  3. Deprotection: After coupling, the protecting groups are removed using trifluoroacetic acid, which cleaves the Boc or Fmoc groups under mild conditions.
  4. Purification: The product is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate TFA-aa-dU from unreacted starting materials and side products.

These methods ensure high purity and yield of TFA-aa-dU, critical for its application in further biochemical studies .

Molecular Structure Analysis

Structure and Data

The molecular structure of TFA-aa-dU consists of a deoxyribonucleoside backbone linked to an amino acid through a peptide bond. The trifluoroacetate group acts as a counterion, influencing the compound's solubility and stability. The general structure can be represented as follows:

  • General Formula: C2F3O2H+Amino Acid+Deoxyuridine\text{C}_2\text{F}_3\text{O}_2\text{H}+\text{Amino Acid}+\text{Deoxyuridine}

The trifluoroacetate moiety imparts unique properties such as increased lipophilicity, which can be advantageous in biological assays .

Chemical Reactions Analysis

Reactions and Technical Details

TFA-aa-dU participates in various chemical reactions typical for amino acids and nucleotides:

  1. Peptide Formation: The compound can undergo further coupling reactions with other amino acids to form longer peptide chains.
  2. Nucleophilic Substitution: The trifluoroacetate group can be replaced by other anions under specific conditions, allowing for modifications in biological assays.
  3. Deprotection Reactions: Trifluoroacetic acid is often utilized for the selective removal of protecting groups during peptide synthesis, facilitating the generation of free amino acids or peptides .

These reactions are essential for synthesizing complex biomolecules used in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for TFA-aa-dU primarily revolves around its role in facilitating peptide synthesis:

This mechanism allows for efficient synthesis pathways crucial for producing peptides with specific functionalities.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: The molecular weight varies depending on the specific amino acid used but generally falls within the range typical for peptides.
  • Solubility: TFA-aa-dU is soluble in polar solvents such as water and methanol due to its ionic nature.
  • Stability: The compound is stable under acidic conditions but may hydrolyze under extreme pH levels or prolonged exposure to moisture.

These properties are critical for determining the conditions under which TFA-aa-dU can be effectively utilized in laboratory settings .

Applications

Scientific Uses

TFA-aa-dU has several applications in scientific research:

  1. Peptide Synthesis: It serves as a key intermediate in synthesizing peptides used in drug development and therapeutic applications.
  2. Nucleic Acid Research: The incorporation of deoxyuridine allows for studies related to DNA structure and function.
  3. Analytical Chemistry: TFA-aa-dU can be used as a standard or reference material in chromatographic analyses due to its well-defined properties.
Chemical Identification & Structural Characterization of Trifluoroacetic Acid-Amino Acid-deoxyuridine

Molecular Structure and Functional Groups

Trifluoroacetic Acid-Amino Acid-deoxyuridine (Trifluoroacetic acid-amino acid-deoxyuridine) is a covalent conjugate comprising three molecular domains: a trifluoroacetylated amino acid moiety linked via an amide bond to the 5-position of 2'-deoxyuridine. The core molecular formula is C~15~H~17~F~3~N~3~O~8~ for the glycine-conjugated variant, with variations arising from different amino acid side chains (e.g., alanine: C~16~H~19~F~3~N~3~O~8~). The trifluoroacetyl group (–COCF~3~) is esterified to the α-amino group of the amino acid, while its carboxylate forms an amide bond with the nucleobase. This configuration creates a planar, electron-deficient trifluoromethyl carbonyl system adjacent to the flexible amino acid spacer and the rigid pyrimidine ring [1] [8].

Key functional groups include:

  • Trifluoroacetyl group: Imparts strong electron-withdrawing properties (Hammett constant σ~m~ = 0.43), polarizing adjacent bonds and enhancing electrophilicity.
  • Amide bond: Connects the amino acid carboxylate to deoxyuridine’s C5, restricting rotation and enabling resonance stabilization.
  • Pyrimidine ring: Features enolizable C4-carbonyl and N3-H groups capable of keto-enol tautomerism.
  • Sugar moiety: Contains chiral centers (C1', C2', C3', C4') with C2'-deoxyribose adopting C2'-endo puckering in solution [4] [6].

Table 1: Atomic Connectivity and Bonding in Trifluoroacetic Acid-Amino Acid-deoxyuridine

DomainAtoms/BondsStereochemistry
TrifluoroacetylC=O (1.21 Å), C–CF~3~ (1.54 Å)Planar sp² hybridization
Amino acid linkerN–C(α) (1.47 Å), C(α)–C(=O) (1.53 Å)L-configuration preferred
UracilC5–N (1.38 Å), C4=O (1.22 Å)Anti-parallel to sugar ring
2'-DeoxyriboseC1'–N-glycosidic bond (1.47 Å)β-anomer, S~p~ pseudorotation

The stereoelectronic effects of the –CF~3~ group significantly influence molecular conformation. Quantum mechanical calculations indicate a 12.5° dihedral distortion between the trifluoroacetyl plane and the amino acid backbone, reducing orbital overlap and increasing susceptibility to nucleophilic attack at the carbonyl carbon [1] [6].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR reveals the trifluoroacetyl group’s electronic environment through a characteristic singlet at δ = -75.5 to -76.2 ppm (referenced to CFCl~3~). This downfield shift versus free trifluoroacetic acid (δ = -76.5 ppm) indicates diminished electron density due to amide conjugation. ¹H-¹⁵N HSQC confirms N-glycosylation via a diagnostic downfield shift of uracil N1 to δ = 150.2 ppm. Rotational constraints are evidenced by ³J~H–H~ coupling constants: the amino acid α-proton exhibits vicinal coupling to the uracil H6 proton (³J = 7.2 Hz), confirming restricted amide bond rotation [6] [8].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • Trifluoroacetyl C=O stretch: 1715–1720 cm⁻¹ (shifted from 1780 cm⁻¹ in free acid due to resonance)
  • Amide I band: 1650–1665 cm⁻¹ (C=O stretch of amino acid-uracil amide)
  • Amide II band: 1540–1550 cm⁻¹ (N–H bend coupled to C–N stretch)
  • CF~3~ symmetric deformation: 720–730 cm⁻¹The 40 cm⁻¹ separation between trifluoroacetyl and amide carbonyl stretches confirms distinct electronic environments. Broadening of the uracil C4=O peak (1680 cm⁻¹) suggests hydrogen bonding with solvent or neighboring functional groups [5] [9].

Mass Spectrometry

High-resolution ESI-MS exhibits [M+H]⁺ ions at m/z 424.0854 (C~15~H~18~F~3~N~3~O~8~⁺; calc. 424.0856). Characteristic fragmentation pathways include:

  • Loss of CF~3~CO⁺ (97 Da) yielding [M+H–97]⁺ at m/z 327.0
  • Cleavage of the glycosidic bond generating protonated deoxyribose (m/z 117.0550)
  • Retro-Diels-Alder fragmentation of uracil giving m/z 114.0199 (C~4~H~4~NO~2~⁺)Ion-trap MS/MS of the [M+H]⁺ ion shows dominant formation of m/z 327.0 (100% relative intensity), confirming lability of the trifluoroacetyl-amino acid bond [3] [10].

Table 2: Characteristic Spectroscopic Signatures of Trifluoroacetic Acid-Amino Acid-deoxyuridine

TechniqueKey SignalsStructural Assignment
¹⁹F NMR (376 MHz)δ = -75.8 ppm (s)Trifluoroacetyl group
¹H NMR (500 MHz)δ = 8.21 ppm (d, J=8.1 Hz, H6)Uracil H6
δ = 4.38 ppm (m, H1')Anomeric proton
FT-IR (ATR)1718 cm⁻¹ (s), 1660 cm⁻¹ (s)ν(C=O) trifluoroacetyl, ν(C=O) amide
HR-ESI-MSm/z 424.0854 [M+H]⁺C~15~H~18~F~3~N~3~O~8~⁺

Computational Modeling of Stability and Reactivity

Density Functional Theory (DFT) simulations at the PBE0/6-311+G(d,p) level reveal three stability-determining factors:

  • Conformational energy landscape: The global minimum features a folded structure where the trifluoroacetyl carbonyl oxygen forms a C–H···O interaction with deoxyribose H3' (distance: 2.38 Å). This stabilizes the molecule by 8.7 kJ/mol versus the extended conformation.
  • Bond dissociation energies: The C–N bond linking the amino acid to uracil exhibits the lowest homolytic BDE (289 kJ/mol), explaining preferential MS cleavage. Nucleophilic attack at the trifluoroacetyl carbon has a barrier of 64.2 kJ/mol in aqueous simulations.
  • Electrostatic potential: Molecular electrostatic potential (MEP) maps show pronounced positive potential (+42 kcal/mol) at the trifluoroacetyl carbon, contrasting with negative potential at uracil O4 (-28 kcal/mol). This polarity drives regioselective hydrolysis at the trifluoroacetyl-amide junction [6].

Table 3: Computed Geometric and Energetic Parameters

ParameterValueMethod
Trifluoroacetyl C=O bond length1.214 ÅPBE0/6-311+G(d,p)
Amide C–N bond length1.386 ÅPBE0/6-311+G(d,p)
Rotational barrier (amide)18.3 kJ/molB3LYP-D3/cc-pVTZ
HOMO-LUMO gap5.7 eVωB97X-V/def2-TZVP
pK~a~ (uracil N3)8.9SMD solvation model

Reactivity modeling predicts two dominant degradation pathways:

  • Hydrolysis: Water attack at the trifluoroacetyl carbon proceeds via a tetrahedral intermediate with ΔG‡ = 67.5 kJ/mol. The reaction is exergonic (ΔG = -23.4 kJ/mol), releasing trifluoroacetate and amino acid-deoxyuridine.
  • β-Elimination: Base-catalyzed abstraction of the amino acid α-proton initiates cleavage (ΔG‡ = 91.2 kJ/mol), generating dehydroalanine and 5-carboxy-deoxyuridine fragments.

The simulations corroborate experimental observations of trifluoroacetic acid-amino acid-deoxyuridine’s instability in alkaline conditions and identify electrophilic sites for synthetic modification [1] [6].

Properties

CAS Number

115794-55-3

Product Name

TFA-aa-dU

IUPAC Name

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide

Molecular Formula

C14H16F3N3O6

Molecular Weight

379.29 g/mol

InChI

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

MBPYSSRDTGXWJD-HFVMFMDWSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O

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